molecular formula C10H17N5O4 B2802757 N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-72-6

N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2802757
CAS RN: 450344-72-6
M. Wt: 271.277
InChI Key: LELCBHVYGHNSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and nitro compounds . For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyrimidine ring. The “4,6-diamine” suggests amino groups (-NH2) attached to the 4th and 6th carbons of the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure. The nitro group could undergo reduction to form an amino group, and the amino groups could participate in various reactions, such as acylation or alkylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • The oxidation of 5-nitrosopyrimidine-4,6-diamine has been examined, leading to various nitropyrimidine derivatives. This research highlights the potential for chemical transformations in nitropyrimidine compounds, which could be relevant for the synthesis of N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine and its analogs (Cowden & Jacobson, 1980).
  • Studies on the synthesis and antiproliferative activity of certain pyrimidine derivatives indicate the utility of nitropyrimidines in developing compounds with potential biological activities. Such studies can inform the synthesis and application of N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine in related fields (Otmar et al., 2004).

Potential Biological Applications

  • Nitropyrimidine compounds have been explored for their antiviral and antitumor properties. These studies provide a basis for investigating N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine in similar contexts, potentially leading to the discovery of new therapeutic agents (Hocková et al., 2003).

Chemical Reactions and Transformations

  • The ring transformation of nitropyrimidines into other heterocyclic compounds has been documented, showcasing the versatility of nitropyrimidines in synthetic chemistry. This information could be valuable for developing synthetic routes involving N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine (Nishiwaki et al., 2003).

Advanced Materials and Catalysis

  • Some nitropyrimidine derivatives exhibit unique electronic structures, leading to extensive intermolecular interactions. These properties could be exploited in the design of materials or catalysts based on the structural framework of N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine (Quesada et al., 2004).

properties

IUPAC Name

4-N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O4/c1-3-18-7(19-4-2)5-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCBHVYGHNSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine

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